2-(Benzyloxy)-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNAFJNNIUCCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450910 | |
| Record name | 2-(benzyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220985-61-5 | |
| Record name | 2-(benzyloxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxy 4 Methylaniline and Analogous Structures
Retrosynthetic Analysis of the 2-(Benzyloxy)-4-methylaniline Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthesis. leah4sci.comegrassbcollege.ac.in For this compound, the analysis identifies two primary bonds for logical disconnection: the ether C-O bond and the aryl C-N bond.
Disconnection of the Carbon-Oxygen (Ether) Bond: This is one of the most intuitive approaches. Cleaving the benzyl (B1604629) ether bond suggests 2-amino-5-methylphenol (B193566) and a benzyl halide (e.g., benzyl bromide) as precursors. The forward reaction would be a nucleophilic substitution, specifically a Williamson ether synthesis.
Disconnection of the Carbon-Nitrogen (Aniline) Bond: This disconnection points toward two distinct forward strategies:
Direct C-N Bond Formation: This approach considers a reaction between a substituted benzene (B151609) ring, such as 2-bromo-1-(benzyloxy)-4-methylbenzene, and an ammonia (B1221849) equivalent. This strategy falls under the category of modern cross-coupling reactions, like the Buchwald-Hartwig amination. ias.ac.in
Functional Group Interconversion (FGI): An alternative to direct C-N bond formation is to derive the aniline (B41778) from another functional group already present on the ring. wikipedia.orgub.edu The most common FGI for anilines is the reduction of a nitro group. This leads the retrosynthesis back to 2-(benzyloxy)-4-methyl-1-nitrobenzene (B8739928) as the immediate precursor.
This analysis provides a roadmap, suggesting that the target molecule can be synthesized either by forming the ether bond on an existing aminophenol or by forming the amine group on a pre-existing benzyl ether.
Catalytic Approaches in the Synthesis of Benzyloxy-Substituted Anilines
Modern organic synthesis increasingly relies on transition metal catalysis to form bonds with high efficiency and selectivity under mild conditions.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. ias.ac.in This palladium-catalyzed cross-coupling reaction allows for the synthesis of anilines from aryl halides or triflates. eie.gr To synthesize this compound, this method would involve coupling an aryl electrophile, such as 2-bromo-1-(benzyloxy)-4-methylbenzene, with an ammonia surrogate or a primary amine that can be later deprotected.
The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the success and efficiency of the coupling. Sterically hindered and electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. ias.ac.in
Table 3: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst. ias.ac.in |
| Phosphine Ligand | XPhos, SPhos, BINAP, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. ias.ac.in |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile and facilitates the final product release from the catalyst. ias.ac.in |
This methodology is particularly valuable for constructing complex aniline derivatives where other functional groups might not tolerate the conditions of classical methods.
The field of transition metal-mediated cross-coupling extends beyond palladium-catalyzed amination and represents a diverse toolkit for bond formation. eie.grmdpi.com While the Buchwald-Hartwig reaction is the preeminent method for C-N bond formation, other related processes exist. For instance, copper-catalyzed amination (the Ullmann condensation) is an older method that can form C-N bonds, though it often requires higher reaction temperatures.
More advanced strategies, such as palladium-catalyzed C-H amination, are emerging. These reactions forge a C-N bond by directly functionalizing a C-H bond on the aromatic ring, offering a more atom-economical approach by avoiding the need to pre-install a halide or triflate leaving group. Research has shown that aniline carbamates can undergo ortho C-H arylation, and similar principles can be applied to amination reactions, providing a future-forward direction for the synthesis of substituted anilines. nih.govacs.org
Emerging Catalytic Systems in Aniline Synthesis
The synthesis of anilines has been significantly advanced by the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Palladium-based catalysts, for instance, are widely reported for their high activity in nitrobenzene (B124822) hydrogenation to produce aniline. nih.govacs.org Research into Pd supported on alumina (B75360) aims to optimize these systems for large-scale production at elevated temperatures (>100 °C), a condition necessary for enhanced heat recovery. nih.govacs.org Studies have examined how Pd loading and particle size affect aniline selectivity, with lower-loading catalysts (e.g., 0.3 wt % Pd/Al2O3) showing favorability in maximizing aniline yield and preventing overhydrogenation byproducts. nih.govacs.org
Beyond noble metals, mixed oxide catalysts such as MoO3/Al2O3, V2O5–MoO3/Al2O3, and NiO–MoO3/Al2O3 are utilized for the vapor-phase amination of cyclohexanol, followed by oxidative dehydrogenation to yield aniline. researchgate.net Another sustainable frontier is the use of heterogeneous catalysts for the amination of lignin-derived phenols, ethers, and alcohols, which provides a green pathway to aniline from biomass. rsc.org
Modern organic synthesis also employs a range of catalytic reactions for constructing the aniline core from varied precursors. A practical and general method involves the copper(I) iodide (CuI)-catalyzed amination of aryl chlorides and bromides using aqueous or gaseous ammonia. organic-chemistry.org A novel approach utilizes a Pd/C–ethylene (B1197577) system to synthesize substituted anilines directly from cyclohexanones under non-aerobic conditions, where hydrogen transfer from ethylene drives the aromatization. bohrium.com This method is noted for its simplicity and tolerance of various functional groups on the starting cyclohexanone (B45756). bohrium.com
Table 1: Overview of Emerging Catalytic Systems in Aniline Synthesis
| Catalytic System | Substrate(s) | Product Type | Key Features & Findings | Citation(s) |
|---|---|---|---|---|
| Pd/Al₂O₃ | Nitrobenzene, H₂ | Aniline | High activity at elevated temperatures; low Pd loading (0.3 wt%) maximizes aniline selectivity and minimizes overhydrogenation. | nih.govacs.org |
| NiO–MoO₃/Al₂O₃ | Cyclohexanol, NH₃ | Aniline | Vapor-phase reaction involving amination followed by oxidative dehydrogenation. | researchgate.net |
| CuI / Ligand | Aryl Halides, NH₃ | Primary Anilines | General and practical amination of aryl chlorides and bromides. CuI-nanoparticles can catalyze the reaction without ligands or organic solvents. | organic-chemistry.org |
| Pd/C – Ethylene | Cyclohexanones, NH₄OAc | Substituted Anilines | Hydrogen transfer from ethylene facilitates aromatization under non-aerobic conditions; tolerates diverse substituents. | bohrium.com |
| Heterogeneous Catalysts | Lignin-derived phenols/ethers | Aniline | Focuses on green chemistry principles, using cheap catalysts and sustainable feedstocks. | rsc.org |
One-Pot and Multicomponent Reactions for Substituted Aniline Derivatives
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted aniline derivatives from simple precursors in a single step. nih.gov These reactions minimize waste by reducing the number of intermediate purification steps and are often used to create libraries of structurally diverse compounds. nih.govajgreenchem.com
A significant application is the one-pot reductive amination of nitroarenes with aldehydes, which uses transition metal-based heterogeneous catalysts to produce N-substituted anilines. nih.gov This tandem process involves the reduction of the nitro group, condensation with an aldehyde to form an imine, and subsequent reduction of the imine intermediate. nih.gov Similarly, MCRs have been developed for the synthesis of medicinally relevant heterocycles starting from anilines. For example, the Ugi four-component reaction can combine an aniline derivative, an isocyanide, an aldehyde, and a carboxylic acid to produce complex peptide-like structures. rsc.orgpreprints.org Such reactions have been adapted to generate quinoline-based peptides under microwave irradiation, achieving excellent yields in short reaction times. preprints.org
Other notable one-pot syntheses include the L-Proline catalyzed reaction of anilines, methyl acetoacetate, and aromatic aldehydes to form tetrahydropyridine (B1245486) derivatives under green conditions. ajgreenchem.com A straightforward one-pot method for synthesizing sterically hindered anilines involves the reaction of aryllithium compounds with trimethylsilyl (B98337) azide. mdpi.com Furthermore, gold(I)-catalyzed hydroamination followed by copper(II)-mediated oxidative cyclization provides a facile one-pot route to 2-aminoindoles from simple anilines. rsc.org
Table 2: Selected One-Pot and Multicomponent Reactions for Aniline Derivatives
| Reaction Name/Type | Key Components | Product Class | Catalyst/Conditions | Citation(s) |
|---|---|---|---|---|
| Tandem Reductive Amination | Nitroarene, Aldehyde | N-Substituted Anilines | Metal-based heterogeneous catalysts. | nih.gov |
| Ugi Four-Component Reaction | Aniline, Isocyanide, Aldehyde, Carboxylic Acid | Quinoline-based Peptides | Microwave irradiation, Methanol. | rsc.orgpreprints.org |
| Hantzsch-type Reaction | Aniline, Methyl Acetoacetate, Aldehyde | Tetrahydropyridines | L-Proline, Reflux in Ethanol. | ajgreenchem.com |
| Hydroamination/Oxidative Cyclization | Aniline, Ynamide | 2-Aminoindoles | Au(I)-catalyst, then CuCl₂. | rsc.org |
| Electrophilic Amination | Aryllithium, Trimethylsilyl Azide | Sterically Demanding Anilines | In-situ generation of reactive intermediates. | mdpi.com |
Strategic Synthesis of Related Benzyloxy-Containing Anilines
The synthesis of anilines containing a benzyloxy group, such as the structural isomer 4-(benzyloxy)-2-methylaniline, often employs multi-step strategies where the benzyloxy moiety is introduced as a stable protecting group for a phenol (B47542). biosynth.com A common and effective route begins with the benzylation of a substituted nitrophenol. For instance, 4-nitrophenol (B140041) can be reacted with benzyl chloride in the presence of a base like potassium carbonate to form 4-benzyloxy nitrobenzene. google.com The subsequent step involves the reduction of the nitro group to an amine. This reduction can be achieved through catalytic hydrogenation or chemical reduction, which then yields the desired benzyloxy aniline derivative. google.com The final product, such as 4-benzyloxy aniline hydrochloride, is often isolated as a salt. google.com
These benzyloxy aniline intermediates are valuable in the synthesis of more complex molecules. For example, 4-benzyloxyaniline hydrochloride is a key precursor in the Bischler synthesis of indole (B1671886) derivatives like 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. google.com This highlights the strategic importance of benzyloxy anilines as building blocks in medicinal chemistry and materials science. ontosight.ai
The synthesis of aniline derivatives from halogenated precursors is a cornerstone of modern organic chemistry, primarily relying on metal-catalyzed cross-coupling reactions. A general and practical method for forming primary arylamines is the CuI-catalyzed coupling of aryl bromides or chlorides with ammonia. organic-chemistry.org This approach allows for the direct introduction of the amino group onto an aromatic ring that may already contain other functionalities.
In the context of benzyloxy-containing anilines, one could envision a strategy starting from a halogenated benzyloxy-substituted arene. This precursor would then undergo a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia equivalent to install the amine group. Conversely, a synthesis could start with a haloaniline. For example, a practical and scalable synthesis of halo quinolin-2(1H)-ones begins with inexpensive haloanilines, which are first acylated and then cyclized. researchgate.net Although the final product is a quinolinone, the initial step demonstrates the reactivity of haloanilines as substrates for building more complex scaffolds. researchgate.net However, it is noted that anilines with strong electron-withdrawing groups, such as halogens, can be poor substrates in certain cyclization procedures. researchgate.net
The flexibility of modern synthetic methods allows for the preparation of a wide array of aniline derivatives with diverse substitution patterns. Multicomponent reactions are particularly powerful in this regard, as they often tolerate significant variation in the starting materials. For instance, MCRs used to build indole or pyridine (B92270) cores from aniline building blocks have been shown to work well with anilines bearing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). rsc.org
Recent research has also reported a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and various primary amines. beilstein-journals.orgnih.gov This method proceeds via an imine condensation–isoaromatization pathway and demonstrates how the N-substituent on the final aniline product can be easily varied by changing the primary amine used in the reaction. beilstein-journals.orgnih.gov Similarly, the synthesis of anilines from cyclohexanones using a Pd/C-ethylene system is compatible with a variety of substituents on the cyclohexanone ring, leading to differently substituted aniline products. bohrium.com The benzylation and benzoylation of various ring-substituted anilines have also been performed to produce a range of benzyl and benzoyl derivatives for further use. dergipark.org.tr These examples underscore the strategic approaches available to chemists for creating a broad chemical space of substituted anilines tailored for specific applications.
Reactivity and Transformation of 2 Benzyloxy 4 Methylaniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2-(Benzyloxy)-4-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amine (-NH₂), the benzyloxy group (-OCH₂C₆H₅), and the methyl group (-CH₃). The mechanism for EAS involves an initial attack by an electrophile on the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iq This step is typically the rate-determining step. A subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. uomustansiriyah.edu.iqlibretexts.org
The regioselectivity of the substitution is governed by the combined directing effects of the existing substituents. The amino group is the most powerful activating and ortho-, para-directing group, followed by the benzyloxy group, and then the methyl group.
-NH₂ group (at C-1): Directs electrophiles to positions 3 and 5.
-OCH₂C₆H₅ group (at C-2): Directs electrophiles to positions 3 and 5.
-CH₃ group (at C-4): Directs electrophiles to positions 3 and 5.
All three groups cooperatively direct incoming electrophiles to the C-3 and C-5 positions. However, the C-3 position is sterically hindered by the adjacent bulky benzyloxy group. Consequently, electrophilic substitution occurs preferentially at the less hindered and strongly activated C-5 position. For instance, bromination of this compound is expected to yield 5-bromo-2-(benzyloxy)-4-methylaniline. fishersci.nl
Table 1: Electrophilic Aromatic Substitution of this compound
| Reactant | Reagent/Conditions | Major Product | Reaction Type |
| This compound | Br₂, FeBr₃ | 5-Bromo-2-(benzyloxy)-4-methylaniline | Bromination |
| This compound | HNO₃, H₂SO₄ | 2-(Benzyloxy)-4-methyl-5-nitroaniline | Nitration |
Reactions Involving the Primary Amine Functionality
The primary amine group is a key center of reactivity, capable of acting as a nucleophile in a variety of important chemical transformations.
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. It readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, in condensation reactions to form stable amide derivatives. savemyexams.com This reaction typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a small molecule, such as HCl. savemyexams.com
This acylation is often employed as a strategy to protect the amino group. For example, reacting this compound with acetic anhydride (B1165640) yields N-(2-(benzyloxy)-4-methylphenyl)acetamide. libretexts.org This transformation reduces the activating effect of the amino group and prevents unwanted side reactions during subsequent synthetic steps. The amide can later be hydrolyzed back to the primary amine under acidic or basic conditions.
Table 2: Acylation of this compound
| Reactant | Reagent/Conditions | Product | Product Class |
| This compound | Acetyl chloride (CH₃COCl) | N-(2-(benzyloxy)-4-methylphenyl)acetamide | Amide |
| This compound | Benzoyl chloride (C₆H₅COCl) | N-(2-(benzyloxy)-4-methylphenyl)benzamide | Amide |
| This compound | Acetic anhydride ((CH₃CO)₂O) | N-(2-(benzyloxy)-4-methylphenyl)acetamide | Amide |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com The reaction of this compound with a carbonyl compound, such as benzaldehyde (B42025), is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.com The reaction proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.com The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. lumenlearning.com
These imine derivatives are valuable intermediates in organic synthesis, for example, in the preparation of various heterocyclic compounds. researchgate.net
Table 3: Imine Formation from this compound
| Amine Reactant | Carbonyl Reactant | Conditions | Product |
| This compound | Benzaldehyde | Mild acid (e.g., pH ~5), heat | (E)-N-benzylidene-2-(benzyloxy)-4-methylaniline |
| This compound | Acetone | Mild acid, heat | N-(propan-2-ylidene)-2-(benzyloxy)-4-methylaniline |
Primary aromatic amines, including this compound, react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form arenediazonium salts. libretexts.org This process is known as diazotization. masterorganicchemistry.com The resulting 2-(benzyloxy)-4-methylbenzenediazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles. byjus.comlkouniv.ac.in
Key transformations of the diazonium salt include:
Sandmeyer Reaction: Replacement of the diazonium group with a halide (-Cl, -Br) or cyanide (-CN) using a copper(I) salt catalyst. masterorganicchemistry.comegyankosh.ac.in
Replacement by Iodide: Treatment with potassium iodide (KI) solution introduces an iodine atom onto the aromatic ring. lkouniv.ac.inegyankosh.ac.in
Replacement by Hydroxyl: Heating the diazonium salt solution in water leads to the formation of the corresponding phenol (B47542), 2-(benzyloxy)-4-methylphenol. byjus.comlkouniv.ac.in
Replacement by Fluoride (Balz-Schiemann Reaction): This involves the formation and thermal decomposition of a diazonium fluoroborate salt. masterorganicchemistry.comlkouniv.ac.in
Reductive Deamination (Replacement by Hydrogen): Treatment with hypophosphorous acid (H₃PO₂) removes the amino group entirely, yielding benzyloxy-4-methylbenzene. egyankosh.ac.in This is particularly useful when an amino group is used to direct other substituents and is no longer needed. lkouniv.ac.in
Table 4: Transformations of 2-(Benzyloxy)-4-methylbenzenediazonium Salt
| Reaction Name | Reagent/Conditions | Product |
| Sandmeyer Reaction | CuCl / HCl | 1-Chloro-2-(benzyloxy)-4-methylbenzene |
| Sandmeyer Reaction | CuBr / HBr | 1-Bromo-2-(benzyloxy)-4-methylbenzene |
| Sandmeyer Reaction | CuCN / KCN | 2-(Benzyloxy)-4-methylbenzonitrile |
| Replacement by Iodide | KI | 1-Iodo-2-(benzyloxy)-4-methylbenzene |
| Hydrolysis | H₂O, Heat | 2-(Benzyloxy)-4-methylphenol |
| Reductive Deamination | H₃PO₂ | 1-(Benzyloxy)-4-methylbenzene |
Reactivity of the Benzyloxy Group
The benzyloxy group is frequently used as a protecting group for phenols due to its general stability under many reaction conditions and its relatively easy removal. The cleavage of this ether linkage in this compound results in the formation of 2-amino-4-methylphenol.
The most common and mildest method for deprotection is catalytic hydrogenation . organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The reaction proceeds cleanly to give the deprotected phenol and toluene (B28343) as a byproduct.
Alternative deprotection strategies include:
Acid-Catalyzed Cleavage: Strong acids, particularly Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), are effective for cleaving benzyl (B1604629) ethers. organic-chemistry.orgresearchgate.net Strong protic acids such as HBr and HI can also be used, often proceeding via an Sₙ1 mechanism due to the stability of the intermediate benzyl carbocation. libretexts.org
Oxidative Cleavage: Certain oxidizing agents can cleave benzylic ethers. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield an aldehyde and an alcohol. nih.gov
Table 5: Deprotection of this compound
| Deprotection Method | Reagent/Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2-Amino-4-methylphenol |
| Acid-Catalyzed Cleavage | BCl₃, CH₂Cl₂ | 2-Amino-4-methylphenol |
| Acid-Catalyzed Cleavage | HBr (conc.) | 2-Amino-4-methylphenol |
Functionalization at the Benzylic Position
The benzylic position—the carbon atom of the benzyl group directly attached to the oxygen—is a site of enhanced reactivity in this compound. This heightened reactivity is due to the stabilization of reaction intermediates, such as radicals and cations, by the adjacent phenyl ring through resonance. chemistry.coachwikipedia.orglibretexts.org Consequently, this position is susceptible to a variety of transformations.
One of the primary reactions is oxidation. Depending on the reagents used, the benzylic methylene (B1212753) group (Ar-CH₂-O-) can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can cleave the ether and oxidize the benzyl group to benzoic acid, while milder, more selective reagents can target the benzylic C-H bonds. wikipedia.org For instance, reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) are known to selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org
Another significant reaction is radical halogenation. In the presence of a radical initiator like light or peroxides, N-bromosuccinimide (NBS) can be used to selectively introduce a bromine atom at the benzylic position. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, which is more stable than other potential radical intermediates, thus ensuring the reaction's specificity for the benzylic site. chemistry.coachlibretexts.org
The benzyl group itself is often employed as a protecting group for the phenol functionality, and its removal (debenzylation) is a key transformation. chemistry.coach This is commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, which cleaves the benzyl ether to yield the corresponding phenol and toluene. chemistry.coach
Table 1: Representative Functionalization Reactions at the Benzylic Position
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Oxidation | KMnO₄ or HNO₃ | Benzoic acid derivative | wikipedia.org |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Benzylic bromide | wikipedia.orglibretexts.org |
Heterocyclic Ring Formation Reactions Utilizing this compound as a Building Block
The structure of this compound, containing both an aniline (B41778) and a masked phenol, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through multi-step sequences, it can be elaborated into intermediates suitable for cyclization reactions.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. ijpbs.com Their synthesis often begins with α,β-unsaturated ketones known as chalcones. ijpbs.comdergipark.org.tr While this compound cannot directly form a pyrazoline, it can be converted into a suitable chalcone (B49325) intermediate. This process would typically involve:
Acylation: Introduction of an acetyl group onto the aromatic ring, likely at the C-5 position (ortho to the amino group and meta to the benzyloxy group), via a Friedel-Crafts acylation to yield an acetophenone (B1666503) derivative.
Condensation: A base-catalyzed Claisen-Schmidt condensation of the resulting acetophenone with an appropriate aromatic aldehyde to form a benzyloxy-substituted chalcone. ekb.egekb.eg
Cyclization: Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine, which undergoes a condensation-cyclization reaction to afford the final pyrazoline ring system. dergipark.org.trekb.egekb.eg
Research on analogous structures, such as 1-(4-(benzyloxy)-3-((3-chloro-4-methylphenyl)diazenyl)phenyl)ethan-1-one, demonstrates the feasibility of this pathway, where the benzyloxy-containing chalcone is successfully cyclized to form pyrazoline derivatives. ekb.egekb.eg
Formation of Chalcones and Related Structures
Chalcones are key intermediates in the synthesis of flavonoids and other heterocyclic systems. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with a benzaldehyde in the presence of a base. nih.govnih.gov To utilize this compound as a precursor for chalcones, it would first need to be chemically modified to introduce either an acetyl group or a formyl group.
For example, Friedel-Crafts acylation of this compound would produce 1-(2-(benzyloxy)-4-methyl-5-aminophenyl)ethan-1-one (or another isomer), which could then be condensed with various benzaldehydes. mdpi.com Alternatively, formylation of the ring (e.g., via the Vilsmeier-Haack reaction) would yield a benzaldehyde derivative that could be reacted with different acetophenones to produce a variety of chalcone structures. researchgate.net The synthesis of numerous chalcones from benzyloxy-substituted acetophenones and benzaldehydes has been widely reported, underscoring the utility of this approach. nih.govmdpi.com
Table 2: General Scheme for Chalcone and Pyrazoline Synthesis
| Step | Reaction Type | Reactants | Product | Reference(s) |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | Benzyloxy-acetophenone + Aromatic aldehyde | Benzyloxy-chalcone | nih.govnih.govmdpi.com |
Other Heterocycle Annulation Reactions
Beyond chalcones and pyrazolines, the aniline functionality in this compound allows for its use in more complex tandem reactions to build fused heterocyclic systems. One advanced strategy is the benzannulation based on the reaction of ynamides (alkyne-substituted amides) with cyclobutenones. nih.gov In this type of reaction, an aniline derivative can be used to construct a highly substituted benzofused nitrogen heterocycle through a cascade of pericyclic reactions. nih.govacs.org
Another potential pathway involves the transformation of the methyl group at C-4 into a carboxylic acid. The resulting 2-(benzyloxy)-4-aminobenzoic acid derivative could then serve as a substrate for the synthesis of quinazolinones. For instance, reaction with isothiocyanates or related reagents can lead to the formation of 2-thioxo-quinazolin-4-ones, which are versatile intermediates for further functionalization. wiley.com
Mechanistic Investigations of Reaction Pathways
Analysis of Regioselectivity and Chemoselectivity
Regioselectivity: The outcome of reactions on the aromatic ring of this compound is governed by the directing effects of its substituents. The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director. The benzyloxy group (-OCH₂Ph) is also an activating, ortho-, para-director, while the methyl group (-CH₃) is a weakly activating ortho-, para-director.
In electrophilic aromatic substitution, the directing effects are additive. The positions available for substitution are C-3, C-5, and C-6.
Amino group (-NH₂ at C-1): Strongly directs to C-2 (blocked), C-4 (blocked), and C-6.
Benzyloxy group (-OCH₂Ph at C-2): Directs to C-1 (blocked), C-3, and C-5.
Methyl group (-CH₃ at C-4): Directs to C-3 and C-5.
Considering these influences, the C-3 and C-5 positions are the most electronically activated. However, the bulky benzyloxy group at C-2 creates significant steric hindrance at the adjacent C-3 position. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is activated by both the benzyloxy and methyl groups and is sterically accessible. The C-6 position is primarily activated by the amino group but receives no electronic contribution from the other groups. Thus, a high degree of regioselectivity favoring substitution at C-5 is predicted. nih.gov
Chemoselectivity: The molecule possesses multiple reactive sites: the nucleophilic amino group, the benzylic C-H bonds, the ether oxygen, and the activated aromatic ring. The reaction conditions determine which site reacts preferentially.
Acylation: Under typical conditions (e.g., acetyl chloride, pyridine), the more nucleophilic amino group will be acylated in preference to the aromatic ring.
Alkylation: Similar to acylation, the amino group is the primary site of alkylation.
Hydrogenation: Catalytic hydrogenation will chemoselectively cleave the benzyl ether (debenzylation) without affecting the aniline or the aromatic ring itself. chemistry.coach
Strong Base: A strong base like n-butyllithium can deprotonate either the amino group or the benzylic position. Deprotonation at the benzylic position can lead to a Current time information in Bangalore, IN.-Wittig rearrangement, where the benzyl group migrates. semanticscholar.orgnih.gov
This competition between reactive sites makes chemoselective transformations possible by carefully choosing reagents and conditions, allowing for the targeted modification of one part of the molecule while leaving others intact.
Role of Substituents in Reaction Outcomes
The reactivity of this compound is fundamentally governed by the interplay of its intrinsic functional groups: the activating amino and benzyloxy groups, and the weakly activating methyl group. The introduction of additional substituents onto either the aniline or the benzyl portion of the molecule can significantly alter reaction pathways and product distributions. These effects are primarily categorized as electronic or steric in nature and are critical for predicting and controlling chemical transformations.
Electronic Effects of Substituents
The electronic influence of a substituent is its tendency to donate or withdraw electron density, which can be transmitted through inductive effects (via sigma bonds) or resonance effects (via pi systems). libretexts.org These effects modify the electron density at various points in the molecule, particularly on the aromatic aniline ring, influencing its susceptibility to attack by electrophiles or nucleophiles.
Substituents on the Aniline Ring:
The aniline ring in the parent compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effects of the amino (-NH2) and benzyloxy (-OCH2Ph) groups, supplemented by the inductive effect of the methyl group (-CH3). These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
The introduction of further substituents can either enhance or diminish this reactivity:
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or sulfonyl groups drastically decrease the nucleophilicity of the aromatic ring. libretexts.org An EWG at the C5 position, for instance, would make the ring significantly less reactive towards electrophiles. This deactivation occurs through strong inductive and, in the case of -NO2, resonance withdrawal of electron density.
Electron-Donating Groups (EDGs): Additional activating groups, such as an alkoxy (-OR) or another amino group, would further increase the electron density of the ring, making it even more susceptible to electrophilic attack.
The following table illustrates the predicted effect of various substituents at the C5 position on the reactivity of the aniline ring in an electrophilic substitution reaction.
| Substituent at C5 | Electronic Effect | Predicted Impact on Rate of Electrophilic Substitution | Primary Directive Influence |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing (EWG) | Strongly Decreased | Meta to itself; reinforces ortho/para direction from -NH₂ and -OCH₂Ph |
| -Cl | Weakly Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Decreased | Ortho, Para to itself |
| -OCH₃ | Strongly Electron-Donating (EDG) | Strongly Increased | Ortho, Para to itself |
| -C(O)CH₃ | Moderately Electron-Withdrawing (EWG) | Decreased | Meta to itself |
Substituents on the Benzyl Ring:
Substituents on the phenyl ring of the benzyloxy group primarily exert their influence through induction, modifying the electron-donating character of the benzylic oxygen.
An EWG (e.g., -NO2, -CF3) on the benzyl ring pulls electron density away from the benzylic carbon and, in turn, from the oxygen atom. researchgate.net This makes the oxygen a poorer electron donor to the aniline ring, slightly decreasing its activation. More significantly, it can affect reactions involving the benzyloxy group itself, such as ether cleavage. The increased positive character on the benzylic carbon can also make it more susceptible to nucleophilic attack. khanacademy.org
An EDG (e.g., -OCH3, -CH3) on the benzyl ring has the opposite effect, enhancing the electron-donating ability of the benzyloxy group and thereby increasing the activation of the aniline ring.
Research on related N-benzyloxy derivatives has demonstrated that the rate of certain reactions correlates with Hammett σ constants for substituents on the benzyloxy ring, confirming that electron-withdrawing substituents can stabilize transition states in specific rearrangements. researchgate.netresearchgate.net
The table below summarizes the expected electronic influence of a para-substituent on the benzyl ring.
| Substituent at para-position of Benzyl Ring | Electronic Effect | Predicted Impact on Electron-Donating Ability of Benzyloxy Oxygen | Potential Consequence |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing (EWG) | Decreased | Facilitates cleavage of the benzyl-oxygen bond; slightly deactivates aniline ring. |
| -Cl | Weakly Electron-Withdrawing (EWG) | Slightly Decreased | Minor impact on aniline ring activation. |
| -CH₃ | Weakly Electron-Donating (EDG) | Slightly Increased | Slightly enhances aniline ring activation. |
| -OCH₃ | Strongly Electron-Donating (EDG) | Increased | Enhances aniline ring activation; makes benzyl-oxygen bond harder to cleave. |
Steric Effects of Substituents
Steric hindrance arises from the physical bulk of a substituent, which can impede the approach of a reagent to a nearby reaction site. libretexts.org In the context of this compound, bulky substituents can play a significant role. For example, a large group at the C3 position would sterically shield the C2-benzyloxy group and the C1-amino group, potentially hindering reactions that involve these functionalities, such as N-acylation or O-debenzylation. Similarly, increasing the size of a substituent on the aniline ring can decrease the proportion of the ortho product in electrophilic substitution reactions in favor of the less hindered para product. libretexts.org
Applications of 2 Benzyloxy 4 Methylaniline As a Key Synthetic Intermediate
Precursor for Complex Organic Molecules
Substituted anilines like 2-(Benzyloxy)-4-methylaniline are foundational materials in organic synthesis due to the versatile reactivity of the aniline (B41778) functional group. The amine moiety can undergo a variety of transformations, including alkylation, acylation, and diazotization, which allows for its incorporation into larger, more complex molecular frameworks.
Research has demonstrated that aniline derivatives are critical for building heterocyclic systems and other elaborate structures. For instance, the formation of secondary aryl amines is a key step in the synthesis of various biologically relevant molecules. Methodologies such as reductive amination, nucleophilic substitution, and epoxide ring-opening are employed to create these crucial C-N bonds, showcasing the utility of aniline precursors. massey.ac.nz The presence of the benzyloxy and methyl groups on the this compound ring provides steric and electronic influence that can be exploited to guide the regioselectivity of these reactions, making it a valuable precursor for targeted synthesis.
Role in the Synthesis of Advanced Materials
The structural features of this compound make it a promising candidate for the synthesis of components used in advanced materials, including organic electronics and coordination chemistry.
Derivatives for Organic Electronics
While specific applications of this compound in organic electronics are not extensively documented, the broader class of aniline derivatives is integral to the development of materials for this field. The aromatic nature and the potential for modification of aniline compounds allow them to be incorporated into conjugated systems, which are the cornerstone of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The benzyloxy group can be deprotected to yield a phenol (B47542), providing a site for further functionalization to tune the electronic properties of the resulting material.
Precursors for Ligands and Coordination Compounds
The amine group in this compound can act as a Lewis base, making it a potential coordination site for metal ions. This allows it to serve as a precursor for the synthesis of ligands used in coordination chemistry. By modifying the aniline scaffold, multidentate ligands can be designed that bind to metal centers, forming stable coordination complexes. nih.govnih.govresearchgate.net These complexes have diverse applications, ranging from catalysis to materials science. nih.govbeilstein-journals.org For example, new hybrid bidentate ligands containing both silylene and phosphine (B1218219) donors have been synthesized and their coordination behavior with various metal precursors studied. nih.gov The ability to form stable complexes with metals like Ruthenium(II), Aluminum, and Cadmium(II) highlights the potential of aniline-derived ligands in creating novel metallamacrocycles and porous framework materials with unique optical and catalytic properties. nih.govbeilstein-journals.org
Intermediate in the Synthesis of Dyes and Pigments
The organic dyes and pigments industry heavily relies on cyclic benzenoids, particularly aniline and its derivatives, as primary intermediates. epa.gov The synthesis of many dyes, especially azo dyes, begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate.
The chemical structure of this compound makes it an ideal candidate for this process. The primary amine can be converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors. The substituents on the aniline ring—the benzyloxy and methyl groups—can influence the final color and properties of the dye, such as its fastness and solubility. General synthetic procedures for creating dyes from aniline precursors are well-established, involving steps like diazotization in the presence of nitrous acid and subsequent coupling under controlled pH conditions. mjbas.com
Utilization in the Synthesis of Biologically Relevant Scaffolds
The this compound scaffold is a valuable starting point for the synthesis of molecules with potential biological and therapeutic activity. The benzyloxy-aniline motif is found in various pharmacologically active compounds.
Synthetic Routes to Enzyme Inhibitors and Modulators
Aniline and its derivatives are key components in the synthesis of a multitude of enzyme inhibitors. acs.org The benzyloxy group, in particular, is a common feature in molecules designed to interact with biological targets. For instance, research into multi-target inhibitors for Alzheimer's disease has focused on scaffolds like 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which have shown potent inhibition of enzymes such as cholinesterases and monoamine oxidase B (MAO B). mdpi.com
Furthermore, benzyloxy-phenyl structures are integral to the design of inhibitors for other enzymes, including cyclooxygenase (COX) and NLRP3 inflammasome. dovepress.comelsevierpure.com Synthetic strategies often involve building upon a core aniline or benzyloxy-phenyl structure, adding functionalities to optimize binding affinity and selectivity for the target enzyme. dovepress.com The synthesis of substrate analogues for enzymes like phosphoribosylanthranilate isomerase also relies on the formation of secondary aryl amines from aniline precursors. massey.ac.nz An isomer, 4-(Benzyloxy)-2-methylaniline, is noted as a model compound in drug discovery for mimicking the side chain of tyrosine to target proteins with similar structural motifs. biosynth.com
Interactive Data Table: Synthetic Applications of Aniline Derivatives
| Application Area | Target Molecule Class | Key Synthetic Strategy | Relevance of this compound |
| Complex Organic Molecules | Heterocyclic Compounds | Cyclization Reactions | Serves as a functionalized building block. |
| Dyes and Pigments | Azo Dyes | Diazotization & Azo Coupling | Amine group is essential for diazonium salt formation. |
| Biologically Relevant Scaffolds | Enzyme Inhibitors | Multi-step Synthesis | The benzyloxy-aniline core is a common pharmacophore. |
| Advanced Materials | Coordination Ligands | Chelation with Metal Ions | Amine group acts as a potential donor site. |
Precursors for Drug-Like Molecules (e.g., related to anti-malarial, antiproliferative, or anticonvulsant agents)
This compound and its derivatives are pivotal precursors in the synthesis of a variety of drug-like molecules, demonstrating significant potential in the development of therapeutic agents. These compounds have been investigated for their roles in creating novel antimalarial, antiproliferative, and anticonvulsant drugs.
Research into antimalarial agents has utilized benzyloxy-containing scaffolds. For instance, the development of 4-benzyloxy-2-trichloromethylquinazolines has been explored for their activity against Plasmodium falciparum. While not a direct derivative of this compound, this research highlights the importance of the benzyloxy moiety in antiplasmodial compounds. researchgate.net The synthesis of hybrid drugs, combining multiple pharmacophore groups, is another strategy in antimalarial drug discovery. mdpi.com For example, derivatives of 2-(7-chloroquinolin-4-ylamino)ethanol have been synthesized and evaluated for their antimalarial properties. mdpi.com The development of quinoline-based antimalarials, such as mefloquine and amodiaquine, further underscores the significance of such heterocyclic systems in combating malaria. nih.gov
In the realm of antiproliferative agents , benzyloxy derivatives have shown promise. Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and tested against various cancer cell lines, with some compounds exhibiting significant activity. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a validated target for anticancer drugs. nih.gov The synthesis of 2-aryl-4-benzoyl-imidazoles, potent antiproliferative agents, also showcases the utility of related structures in cancer research. nih.gov Furthermore, certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been evaluated for their antiproliferative effects, with some compounds showing high potency against colon and breast cancer cell lines. nih.gov
The versatility of benzyloxy derivatives extends to the development of anticonvulsant agents . A variety of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] aminoalkanol derivatives have been synthesized and evaluated for their anticonvulsant activity. researchgate.netnih.gov Several of these compounds exhibited significant protection against maximal electroshock-induced seizures in preclinical models. researchgate.netnih.gov The research in this area also includes the evaluation of 4-(benzyloxy)-benzamides as potential anticonvulsants. nih.gov
Table 1: Examples of Drug-Like Molecules Derived from Benzyloxy Precursors
| Compound Class | Therapeutic Target | Key Findings |
|---|---|---|
| 4-Benzyloxy-2-trichloromethylquinazolines | Antimalarial | Active against Plasmodium falciparum researchgate.net |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | Broad-spectrum activity against various cancer cell lines mdpi.com |
Construction of Analogs for Protein Interaction Studies
4-(Benzyloxy)-2-methylaniline serves as a valuable building block for constructing molecular probes to study protein interactions. As an analog of 4-hydroxy-2-methylaminobenzaldehyde, it can mimic the side chain of tyrosine, a crucial amino acid in many protein recognition and binding events. biosynth.com This mimicry allows it to be used as a targeting molecule to bind to proteins that recognize the tyrosine structural motif. biosynth.com
The interaction between these synthetic analogs and their target proteins can be strong enough to compete with the natural substrates, leading to conformational changes in the protein. biosynth.com This competitive binding provides a powerful tool for investigating the binding pockets and mechanisms of action of various proteins. These studies are instrumental in drug discovery, offering a model system to understand the interactions between small organic molecules and their protein targets. biosynth.com
Role in the Total Synthesis of Natural Products and Their Analogs
While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in the provided context, the principles of using complex synthetic intermediates are well-established in this field. The total synthesis of natural products is a cornerstone of organic chemistry, enabling the laboratory preparation of complex molecules with significant biological activities. This process often involves the assembly of molecular fragments and the use of protecting groups, where a benzyloxy group is a common choice for protecting hydroxyl functionalities.
The overarching goal of total synthesis is not only to create the natural product itself but also to develop synthetic routes that allow for the creation of analogs. These analogs, with slight structural modifications, are crucial for structure-activity relationship (SAR) studies, which aim to understand how the molecule's structure relates to its biological function and to develop new drugs with improved properties.
Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 4 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 2-(benzyloxy)-4-methylaniline derivatives, the ¹H NMR spectrum exhibits characteristic signals that can be assigned to the various protons in the molecule.
For instance, in a derivative like (S)-4-(benzyloxy)-2-(((4-chlorophenyl)amino)methyl)butan-1-ol, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region, around δ 7.29–7.38 ppm. nih.gov The benzylic protons (Ar-CH₂-O) resonate as a singlet at approximately δ 4.53 ppm. nih.gov The protons on the aniline (B41778) ring and its substituents will have distinct chemical shifts depending on their electronic environment. For example, the protons on a 4-methylaniline derivative, N-(but-2-en-1-yl)-4-methylaniline, show signals for the aromatic protons at δ 6.99 and δ 6.55–6.58 ppm, with the methyl group protons appearing as a singlet at δ 2.23 ppm. nih.gov
The integration of these signals provides a ratio of the number of protons of each type, while the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, reveal the number of neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For a derivative such as (S)-4-(benzyloxy)-2-(((4-chlorophenyl)amino)methyl)butan-1-ol, the ¹³C NMR spectrum shows a variety of signals corresponding to the aromatic, benzylic, and aliphatic carbons. nih.gov The carbons of the benzyl group typically resonate in the range of δ 128.0–138.0 ppm, while the benzylic carbon (Ar-CH₂-O) appears around δ 73.5 ppm. nih.gov The carbons of the substituted aniline ring will have chemical shifts influenced by the substituents.
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, as quaternary carbons are not observed. libretexts.orgmagritek.com DEPT-90 experiments show only CH signals, while DEPT-135 experiments show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.orgmagritek.com This information is invaluable for assigning the signals in the ¹³C NMR spectrum and confirming the structure of the molecule. For example, in the analysis of pyrazoline derivatives of this compound, DEPT-135 spectra were used to confirm the presence of CH, CH₂, and CH₃ groups. ekb.eg
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a this compound Derivative
| Functional Group | Chemical Shift (δ) in ppm |
| Aromatic Carbons (Benzyl) | 128.0 - 138.0 |
| Aromatic Carbons (Aniline) | 114.1 - 147.2 |
| Benzylic Carbon (Ar-CH₂-O) | 73.5 |
| Aliphatic Carbons | 30.2 - 68.7 |
Note: The chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, HMQC) for Structural Assignment
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning complex structures.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps to establish proton-proton connectivity within spin systems.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduugm.ac.id This is extremely useful for assigning carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away (long-range C-H correlation). sdsu.eduugm.ac.id HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons, which have no directly attached protons.
In the structural elucidation of derivatives of this compound, these 2D NMR techniques are used in concert. For example, in the study of a benzimidazole (B57391) derivative of 2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, HMBC was used to establish connectivities between protons and quaternary carbons. ugm.ac.id The methoxy (B1213986) protons showed a correlation to a carbon at δ 154.46 ppm, and the methylene protons of the benzyl group showed correlations to carbons at δ 138.31, 130.22, and 147.07 ppm. ugm.ac.id
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. FT-IR spectroscopy is a more modern and rapid technique that provides higher quality spectra. thermofisher.com
For derivatives of this compound, the IR spectrum will show characteristic absorption bands. For example, the N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the benzyloxy group is typically found in the 1000-1300 cm⁻¹ region. ekb.eg For instance, in a pyrazoline derivative, the C-O stretching vibration was observed at 1239 cm⁻¹. ekb.eg
Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C-O Stretch (Ether) | 1000 - 1300 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. nih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum provides an optical fingerprint of a substance, revealing its biochemical diversity. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, with a molecular formula of C₁₄H₁₅NO, the expected nominal molecular weight is 213 g/mol . rsc.org High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition.
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the benzyl ether and aniline functionalities. A characteristic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. nih.gov This fragment is often the base peak in the mass spectra of benzyl ethers due to its resonance stability. Another significant fragmentation could involve the loss of the entire benzyloxy group, leading to a fragment corresponding to the 4-methylanilinium radical cation.
For related compounds, such as N-benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-N-methylaniline, HRMS (ESI+) data has been reported with a found m/z of 356.2032 for the [M+H]⁺ ion, closely matching the calculated value of 356.2043 for C₂₂H₃₀NOS⁺. researchgate.net Similarly, for derivatives of 4-(benzyloxy)-N-methylaniline hydrochloride, the InChI key and molecular formula have been documented, aiding in their structural confirmation. sigmaaldrich.com
The table below summarizes the expected and reported mass spectrometry data for this compound and related compounds.
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Fragmentation Notes |
| This compound | C₁₄H₁₅NO | 213.1154 [M]⁺ | Data not available | Expected tropylium ion at m/z 91. |
| N-Benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-N-methylaniline | C₂₂H₃₀NOS | 356.2043 [M+H]⁺ | 356.2032 [M+H]⁺ | researchgate.net |
| Allyl benzyl ether | C₁₀H₁₂O | 148.0888 [M]⁺ | Data not available | Base peak at m/z 91. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound—the substituted benzene (B151609) ring and the aniline moiety—are expected to give rise to distinct absorption bands.
Aniline itself exhibits two main absorption bands: a strong primary band around 230 nm corresponding to a π → π* transition of the benzene ring, and a weaker secondary band (B-band) around 280 nm due to an n → π* transition involving the lone pair of electrons on the nitrogen atom. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to substitution on the aromatic ring and the solvent used. For instance, the UV-visible spectra of aniline, o-toluidine, and o-anisidine (B45086) intercalated in clay show absorption peaks between 340 and 355 nm, assigned to the n-π* transition of the neutral aniline derivatives. researchgate.net
The benzyloxy group is also a chromophore. Benzylamine, a related compound, shows absorption maxima at 206 nm and 256 nm. cambridge.org In this compound, the combination of the aniline and benzyloxy groups is expected to result in a complex UV-Vis spectrum with multiple absorption bands. The presence of the electron-donating amino group and the ether linkage can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. researchgate.net Studies on azo dyes derived from 4-benzyloxyphenol confirm that these compounds are characterized by their electronic absorption spectra in the UV and visible regions. researchgate.net
The expected electronic transitions and absorption maxima for this compound based on related compounds are summarized in the table below.
| Compound/Chromophore | Transition Type | Expected λmax (nm) | Reference |
| Aniline | π → π | ~230 | researchgate.netresearchgate.net |
| Aniline | n → π | ~280 | researchgate.netresearchgate.net |
| Benzylamine | - | 206, 256 | cambridge.org |
| This compound | π → π* and n → π* | Data not available | - |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
While the specific crystal structure of this compound has not been reported, studies on related aniline derivatives provide insights into the likely structural features. For example, X-ray powder diffraction studies of o-chloroaniline and m-chloroaniline revealed that they crystallize in the orthorhombic system. cambridge.org In contrast, 2,6-dichloroaniline (B118687) crystallizes in the monoclinic system. cambridge.org The crystal structures of N-salicylidene aniline derivatives are stabilized by intra- and intermolecular hydrogen bonds and a network of intermolecular π-π stacking interactions. rsc.org
In a potential crystal structure of this compound, one would expect to observe specific conformations of the benzyloxy group relative to the aniline ring. The packing of the molecules in the crystal lattice would likely be influenced by hydrogen bonds involving the amino group (N-H···N or N-H···O) and π-π stacking interactions between the aromatic rings. The analysis of a synthesized aniline-containing parthenolide (B1678480) derivative by single crystal X-ray diffraction confirmed its structure and provided detailed information on its solid-state conformation. chemrxiv.org
The table below presents crystallographic data for a related aniline derivative, illustrating the type of information that would be obtained from an X-ray crystallographic analysis of this compound.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Interactions | Reference |
| 2,6-dichloroaniline | Monoclinic | P2₁/c | a=1.1329 Å, b=0.41093 Å, c=1.5445 Å, β=99.96° | Not specified | cambridge.org |
| N-Salicylidene aniline derivative | Varies | Varies | Varies | Intra- and intermolecular H-bonds, π-π stacking | rsc.org |
| This compound | Data not available | Data not available | Data not available | Expected: H-bonding, π-π stacking | - |
Computational and Theoretical Investigations of 2 Benzyloxy 4 Methylaniline
Molecular Docking Studies of Derivatives and Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.
While direct molecular docking studies on 2-(Benzyloxy)-4-methylaniline are not extensively reported, research on its analogues and derivatives provides significant insights. For instance, studies on pyrazole (B372694) analogues containing a benzyloxy phenyl moiety have demonstrated their potential as inhibitors of various enzymes. In one study, N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Molecular docking of the most potent compounds, 5u and 5s, against the COX-2 enzyme revealed high docking scores of -12.907 and -12.24, respectively, which were superior to the standard drug celecoxib (B62257) (-9.924). nih.gov This suggests strong binding interactions within the active site of the enzyme.
In another study, pyrazole-chalcone conjugates with a 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl core were investigated as potential anticancer agents. nih.gov Docking studies at the colchicine-binding site of the tubulin protein showed that many of the synthesized compounds had higher docking scores than the co-crystal ligand, indicating better interaction and accommodation within the binding site. nih.gov Specifically, the 3,4-dimethoxy derivative, compound 5o, exhibited a high affinity and docking score, attributed to its specific interactions with key residues. nih.gov
Furthermore, 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl group have been explored as butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease treatment. umsha.ac.ir The most potent compound, 6l, was shown through kinetic and molecular docking studies to be a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of BChE. umsha.ac.ir
These studies collectively highlight the utility of the benzyloxy moiety in facilitating favorable interactions within the binding pockets of various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.
In another instance, QSAR modeling was employed in the study of coumarin (B35378) derivatives as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases. researchgate.net This multi-stage virtual screening approach, which included QSAR modeling, helped in identifying promising coumarin candidates with dual-target activity. researchgate.net
The development of a QSAR model for a series of compounds often involves the calculation of various molecular descriptors and the use of statistical methods to find a correlation with biological activity. For instance, a study on CYP3A4 enzyme inhibition utilized QSAR modeling with four large datasets to understand the drug-enzyme interactions. researchgate.net
These examples demonstrate that QSAR is a powerful tool for understanding the structure-activity relationships of compounds structurally related to this compound and for guiding the design of new, more potent analogues.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. q-chem.com It is a popular method for calculating molecular properties and predicting reactivity.
DFT calculations have been applied to compounds structurally similar to this compound to understand their electronic properties. For example, a comprehensive computational analysis of 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one utilized DFT to investigate its electronic and optical characteristics. mdpi.com The study involved Frontier Molecular Orbital (FMO) analysis and the calculation of Global Reactivity Parameters (GRPs), which identified the compound as electron-rich with strong electron-donating and accepting potential. mdpi.com The calculated band gap also suggested potential Nonlinear Optical (NLO) properties. mdpi.com
The reliability of DFT calculations is often validated by comparing theoretical data with experimental results. In the study of 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, the low Mean Absolute Error (MAE) and Mean Squared Error (MSE) between experimental and theoretical bond lengths and angles confirmed the accuracy of the computational methods used. mdpi.com
Furthermore, DFT studies on derivatives of 2-bromo-4-methylaniline (B145976) have shown that the HOMO-LUMO gap can be narrowed by introducing electron-withdrawing substituents, which in turn increases the compound's reactivity towards electrophiles. The Molecular Electrostatic Potential (MESP) map, another output of DFT calculations, can reveal the charge distribution on the molecule's surface, indicating regions susceptible to nucleophilic or electrophilic attack.
These theoretical investigations provide deep insights into the intrinsic electronic nature of molecules, which is fundamental to understanding their chemical behavior and reactivity.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the sum of all molecules in the crystal).
This technique was employed in the study of 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one to gain a detailed understanding of atom-pair close contacts and the types of interactions present in the crystal structure. mdpi.com The Hirshfeld surface was mapped with properties such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, which are crucial for the stability of the crystal packing. mdpi.com
Similarly, Hirshfeld surface analysis of N-(2-methoxyphenyl)acetamide revealed that the most significant contributions to the crystal packing were from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net
In another study on a Schiff base compound, C34H28N2O4, Hirshfeld surface analysis confirmed the predominance of C—H···π interactions in the crystal structure, which link the molecules into layers. researchgate.net The analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone (B30270) oxime also utilized Hirshfeld surface analysis to compare the atom-atom contacts with a previously known triclinic polymorph. iucr.org
These analyses are vital for understanding the solid-state properties of a compound, as the arrangement of molecules in a crystal influences its physical properties, such as melting point, solubility, and stability.
Future Research Directions and Emerging Areas
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of aniline (B41778) derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally friendly and efficient methods. Traditional synthetic pathways are often criticized for their use of hazardous materials and the generation of significant waste. nih.govimist.maresearchgate.net Consequently, current research is focused on creating "greener" alternatives.
One promising approach involves the use of isatoic anhydride-8-amide as a precursor, which allows for the production of substituted anilines through pH-sensitive cyclization chemistry. nih.govresearchgate.net This method is advantageous due to its simplicity, speed, and efficiency at room temperature, making it a scalable and cost-effective option. nih.gov Another innovative strategy is the development of photochemical methods that utilize a photoredox and cobalt-based catalytic system to construct anilines from functionalized cyclohexanones. nih.gov This technique bypasses common selectivity issues in aromatic chemistry. nih.gov
Researchers are also exploring novel methods like the Smile rearrangement using solid catalysts such as Amberlite IR-400 resin, which presents a green approach to synthesizing N-substituted anilines. vixra.org Furthermore, microwave-assisted synthesis is gaining traction as a transition-metal-free, ligand-free, and solvent-free method for producing anilines, showcasing high conversion rates in short reaction times. tandfonline.com These green chemistry approaches aim to minimize waste, avoid hazardous solvents, and improve atom economy, aligning with the principles of sustainable chemical production. imist.masphinxsai.com
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of new reaction pathways and catalytic systems is crucial for expanding the synthetic utility of 2-(benzyloxy)-4-methylaniline. A significant area of research is the C-H functionalization of aniline derivatives, which offers a more direct and efficient alternative to traditional multi-step syntheses. uva.nl Scientists have developed a palladium/S,O-ligand catalytic system that enables the para-selective C-H olefination of a wide range of anilines under mild conditions. uva.nlnih.govacs.org This system has demonstrated high yields and excellent selectivity, even with complex aniline derivatives. nih.gov
In addition to palladium, cobalt-catalyzed reactions are also being investigated for the site-selective functionalization of anilines. acs.org For instance, a cobalt-catalyzed method for the fluoroalkylation of aniline derivatives has been developed, highlighting the potential of earth-abundant metals in catalysis. acs.org Furthermore, the use of dirhodium(II) complexes in combination with specific ligands has opened up new possibilities for the three-component reaction of N,N-disubstituted anilines, leading to the synthesis of complex aniline derivatives. researchgate.net
The development of modular flow chemistry systems represents another significant advancement. nih.govnoelresearchgroup.com These systems allow for the integration of multiple reaction steps, such as diaryliodonium salt synthesis, C-H arylation, and deprotection, into a continuous process, enabling the efficient production of meta-arylated anilines. nih.govnoelresearchgroup.com
Design and Synthesis of Advanced Functional Materials Based on the Aniline Scaffold
The aniline scaffold, a fundamental component of this compound, serves as a versatile building block for creating advanced functional materials. Polyaniline (PANI) and its derivatives are at the core of this research, known for their conductive properties and environmental stability. nih.gov
The synthesis of functionalized polyanilines can be achieved through various modification reactions, including diazonium coupling and nucleophilic addition, resulting in polymers with tailored properties such as solubility in common solvents and electroactivity. scielo.br The morphology of these polymers can be controlled by altering the substituents on the aniline monomers, leading to structures ranging from heterogeneous hierarchical to spherical. rsc.org
Recent advancements include the development of donor-acceptor conducting polymers based on aniline and its derivatives. nih.gov By using aniline as an acceptor and ortho-substituted anilines as donors, researchers can precisely engineer the molecular structure to enhance properties like sensitivity and stability, which are crucial for applications in wearable bioelectronics. nih.gov Furthermore, aniline derivatives are being used to modify the surface of liquid metals, such as eutectic gallium-indium (EGaIn), to prevent oxidation and introduce versatile functional groups for biomedical applications, including biosensing. acs.org
Table 1: Synthesis and Properties of Functionalized Polyanilines
| Polymerization Method | Substituent Effect on Morphology | Key Properties and Applications |
| Oxidative Polymerization nih.govmetu.edu.trntu.edu.tw | Varies from granular to tubular with changing temperature metu.edu.tr | High conductivity, environmental stability, used in sensors and anti-corrosion materials nih.gov |
| Modification Reactions (e.g., Diazonium Coupling) scielo.br | Can be controlled by reaction conditions scielo.br | Soluble in common solvents, electroactive, potential for various electronic applications scielo.br |
| Copolymerization of Aniline and Substituted Anilines rsc.orgnih.gov | Changes from heterogeneous to spherical with different substituents rsc.org | Enhanced sensitivity and stability for wearable biosensors nih.gov |
Advanced Computational Modeling for Rational Design and Prediction
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design and prediction of the properties and reactivity of aniline derivatives. rsc.orgbeilstein-journals.orgnih.govrsc.orgacs.org DFT studies provide valuable insights into the molecular and electronic structures, which are crucial for understanding and predicting chemical behavior. acs.orgresearchgate.net
These computational methods are used to investigate the effects of substituents on the structural and spectroscopic properties of anilines. rsc.orgrsc.org For instance, DFT calculations have been employed to understand how different substituents (e.g., methyl, chloro, carboxyl, nitro) and their positions (ortho, meta, para) influence the oxidation mechanism of substituted anilines by agents like ferrate(VI). nih.govacs.org Such studies have revealed that the electronic effects of substituents can significantly impact reaction pathways. nih.gov
Computational approaches are also vital in designing novel functional materials. nih.gov For example, DFT calculations have guided the design of donor-acceptor conducting polymers by predicting the properties of copolymers of aniline and its substituted derivatives. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is used to evaluate the pharmacokinetic and toxicity profiles of new aniline-based compounds, aiding in the early stages of drug discovery. chemmethod.com
Table 2: Applications of DFT in Aniline Research
| Area of Application | Research Focus | Key Insights from DFT |
| Reaction Mechanisms | Oxidation of substituted anilines nih.govacs.org | Elucidation of reaction pathways (e.g., Hydrogen Atom Transfer) and the role of substituent electronic effects. nih.govacs.org |
| Structural Properties | Effect of substituents on geometry and conformation rsc.orgrsc.orgnih.gov | Prediction of molecular shapes and understanding the influence of substituents on properties like the inversion barrier of the amino group. rsc.orgnih.gov |
| Materials Design | Development of conducting polymers nih.gov | Rational design of donor-acceptor copolymers with enhanced properties for bioelectronics. nih.gov |
| Drug Discovery | Pharmacokinetic and toxicity prediction chemmethod.com | In silico screening of aniline derivatives for potential therapeutic applications. chemmethod.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the production of aniline derivatives. nih.govnoelresearchgroup.comakjournals.comscispace.comacs.org Flow chemistry offers significant advantages, including enhanced safety, improved reaction control, and the ability to handle hazardous intermediates in a continuous and contained manner. scispace.com
Modular flow designs have been successfully implemented for complex multi-step syntheses, such as the meta-selective C-H arylation of anilines. nih.govnoelresearchgroup.com These systems can combine several reaction modules, enabling a streamlined process from starting materials to the final product with high yield and purity, often eliminating the need for traditional purification methods like column chromatography. nih.gov For instance, a two-step synthesis of N-aryl aziridines from anilines has been achieved in mesoreactors under continuous-flow conditions. akjournals.comscispace.com
Q & A
Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-4-methylaniline?
- Methodological Answer : A two-step synthesis is typically employed:
Benzylation : React 4-methyl-2-nitrophenol with benzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. The nitro group remains inert during this step.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). Purification via column chromatography or recrystallization yields the final product .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for benzyloxy and methyl-substituted rings) and the amine proton (δ ~5 ppm, broad). The methyl group appears as a singlet (~δ 2.3 ppm).
- IR Spectroscopy : Confirm the presence of N-H stretches (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 229 (C₁₄H₁₅NO₂⁺) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate:
- Pharmaceuticals : Used to synthesize analogs with bioactivity (e.g., enzyme inhibitors or receptor ligands) by modifying the benzyloxy or amine groups.
- Material Science : Acts as a precursor for polymers or liquid crystals due to its rigid aromatic backbone .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in substitution reactions?
- Methodological Answer : Key variables to optimize:
- Solvent Choice : Use anhydrous DMF or DMSO to enhance nucleophilicity.
- Catalysts : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation. Post-reaction, neutralize excess base (e.g., HCl wash) to prevent decomposition .
Q. What strategies resolve contradictory data regarding the compound’s reactivity in different solvents?
- Methodological Answer : Conflicting reactivity data (e.g., in polar vs. nonpolar solvents) can arise due to:
- Solvent Polarity Effects : Polar solvents stabilize intermediates in SNAr reactions, while nonpolar solvents favor aggregation.
- Hydrogen Bonding : Use deuterated solvents (e.g., DMSO-d₆) in NMR to track solvent-analyte interactions.
- Systematic Screening : Perform a Design of Experiments (DoE) to isolate solvent effects from other variables .
Q. How does the benzyloxy group influence electronic properties and reactivity?
- Methodological Answer : The benzyloxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the benzyl group can slow reactions at the ortho position. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity .
Q. What are the challenges in scaling up synthesis for research quantities?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during benzylation.
- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures).
- Safety : Handle catalytic hydrogenation under inert atmospheres to avoid H₂ combustion .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
